

# Ankaflavin in Metabolic Syndrome: A Comparative Clinical and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Ankaflavin**'s clinical trial results for metabolic syndrome with standard and alternative therapeutic options. While clinical data for **Ankaflavin** specifically is limited, this guide analyzes the available evidence from trials on Ankascin 568 plus, a product containing **Ankaflavin** and Monascin. The information is intended to support research and development efforts in the field of metabolic disorders.

# **Comparative Analysis of Clinical Trial Data**

Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. Key markers include central obesity, high blood pressure, high blood sugar, and abnormal cholesterol or triglyceride levels. Management typically involves lifestyle modifications and pharmacotherapy.

### **Ankaflavin-Containing Product vs. Standard of Care**

The following tables summarize the quantitative data from clinical trials on Ankascin 568 plus and compare it with the effects of standard treatments for metabolic syndrome, including lifestyle modifications and statin therapy.

Table 1: Effects on Lipid Profile



| Treat<br>ment                                      | Stud<br>y<br>Dura<br>tion | n    | Base<br>line<br>TC<br>(mg/<br>dL) | Chan<br>ge in<br>TC<br>(%)          | Base<br>line<br>LDL-<br>C<br>(mg/<br>dL) | Chan<br>ge in<br>LDL-<br>C<br>(%)   | Base<br>line<br>HDL-<br>C<br>(mg/<br>dL) | Chan<br>ge in<br>HDL-<br>C<br>(%)   | Base<br>line<br>TG<br>(mg/<br>dL) | Chan<br>ge in<br>TG<br>(%)          |
|----------------------------------------------------|---------------------------|------|-----------------------------------|-------------------------------------|------------------------------------------|-------------------------------------|------------------------------------------|-------------------------------------|-----------------------------------|-------------------------------------|
| Anka<br>scin<br>568<br>plus<br>(500<br>mg/d<br>ay) | 8<br>week<br>s            | 20   | 215.4<br>±<br>24.2                | ↓<br>11.1<br>%                      | 148.5<br>±<br>20.7                       | ↓<br>19.0<br>%                      | 47.9<br>±<br>11.5                        | No<br>signifi<br>cant<br>chang<br>e | 95.5<br>±<br>36.8                 | No<br>signifi<br>cant<br>chang<br>e |
| Place<br>bo                                        | 8<br>week<br>s            | 20   | 212.8<br>±<br>21.9                | No<br>signifi<br>cant<br>chang<br>e | 145.3<br>±<br>18.9                       | No<br>signifi<br>cant<br>chang<br>e | 48.2<br>±<br>10.7                        | No<br>signifi<br>cant<br>chang<br>e | 92.7<br>±<br>33.4                 | No<br>signifi<br>cant<br>chang<br>e |
| Lifest yle Modifi cation (Meta - analy sis)        | ≥ 6<br>mont<br>hs         | 748  | Varie<br>d                        | -                                   | Varie<br>d                               | -                                   | Varie<br>d                               | ↑ 1.3<br>mg/d<br>L                  | Varie<br>d                        | ↓ 12.0<br>mg/d<br>L                 |
| Rosu<br>vastat<br>in (10<br>mg/d<br>ay)            | 12<br>week<br>s           | ~158 | ~224                              | ↓<br>36.6<br>%                      | ~162                                     | ↓<br>48.9<br>%                      | ~46                                      | 10.4<br>%                           | ~168                              | ↓<br>23%                            |
| Atorv<br>astati<br>n (10                           | 12<br>week<br>s           | ~159 | ~228                              | ↓<br>30.5<br>%                      | ~166                                     | ↓<br>42.5<br>%                      | ~46                                      | ↑<br>5.8%                           | ~177                              | Simila<br>r to<br>Rosu              |



# Validation & Comparative

Check Availability & Pricing

| mg/d | vastat |
|------|--------|
| ay)  | in     |

\*p < 0.05 compared to baseline or placebo. TC: Total Cholesterol; LDL-C: Low-Density Lipoprotein Cholesterol; HDL-C: High-Density Lipoprotein Cholesterol; TG: Triglycerides.[1][2]

Table 2: Effects on Glycemic Control and Blood Pressure



| Treatm<br>ent                                    | Study<br>Durati<br>on | n   | Baseli<br>ne<br>Fastin<br>g<br>Glucos<br>e<br>(mg/dL | Chang<br>e in<br>Fastin<br>g<br>Glucos<br>e (%) | Baseli<br>ne<br>SBP<br>(mmH<br>g) | Chang<br>e in<br>SBP<br>(mmH<br>g) | Baseli<br>ne<br>DBP<br>(mmH<br>g) | Chang<br>e in<br>DBP<br>(mmH<br>g) |
|--------------------------------------------------|-----------------------|-----|------------------------------------------------------|-------------------------------------------------|-----------------------------------|------------------------------------|-----------------------------------|------------------------------------|
| Ankasci<br>n 568<br>plus (2<br>capsule<br>s/day) | 6<br>weeks            | 19  | 120.5 ±<br>13.8                                      | ↓ 8.5%*                                         | 141.6 ±<br>12.0                   | ↓ 7.7                              | 91.7 ±<br>8.1                     | ↓ 6.9                              |
| Placebo                                          | 6<br>weeks            | 20  | 118.9 ±<br>12.5                                      | No<br>significa<br>nt<br>change                 | -                                 | -                                  | -                                 | -                                  |
| Lifestyl e Modific ation (Meta- analysis         | ≥ 6<br>months         | 748 | Varied                                               | ↓ 11.5<br>mg/dL                                 | Varied                            | ↓ 6.4                              | Varied                            | ↓ 3.3                              |
| Atorvas<br>tatin (10<br>mg/day)                  | 6<br>weeks            | 10  | 109 ±<br>12                                          | ↓ 7%<br>(AUC<br>during<br>OGTT)                 | -                                 | -                                  | -                                 | -                                  |

\*p < 0.05 compared to baseline. SBP: Systolic Blood Pressure; DBP: Diastolic Blood Pressure; AUC: Area Under the Curve; OGTT: Oral Glucose Tolerance Test.[3][4]

# **Experimental Protocols**



# **Ankascin 568 plus for Blood Lipid Regulation**

- Study Design: A 12-week, randomized, double-blind, placebo-controlled, adaptive-design study.
- Participants: 40 subjects (aged 18–65 years) with borderline high total cholesterol (TC ≥ 180 mg/dL) and low-density lipoprotein cholesterol (LDL-C 130–190 mg/dL).
- Intervention: Participants were randomly assigned to receive either one 500 mg capsule of Ankascin 568 plus per day or a placebo.
- Data Collection: Blood samples were collected at weeks 0, 4, 8, and 12 to measure lipid profile, liver, kidney, and thyroid function, electrolyte balance, creatinine phosphokinase, and fasting blood glucose.
- Endpoints: The primary endpoints were the changes in TC and LDL-C levels from baseline. [1][2]

## **Ankascin 568 plus for Blood Glucose Regulation**

- Study Design: A randomized, double-blind, placebo-controlled clinical study.
- Participants: 39 patients with a fasting blood glucose level between 100 mg/dL and 180 mg/dL.
- Intervention: Patients were randomly divided into a placebo group (n=20) and an experimental group (n=19). The experimental group received two capsules of Ankascin 568 plus daily for 12 weeks.
- Data Collection: Blood and urine samples were collected at the initial visit, and at weeks 6 and 12. Measured parameters included blood pressure, fasting and postprandial plasma glucose, insulin, insulin resistance, and blood lipid profiles.
- Endpoints: The primary endpoint was the change in fasting blood glucose levels.[3]

# Signaling Pathways and Experimental Workflows



Preclinical studies suggest that **Ankaflavin** exerts its effects on metabolic syndrome through the activation of key signaling pathways.

## **Ankaflavin's Proposed Mechanism of Action**

**Ankaflavin** is believed to activate Peroxisome Proliferator-Activated Receptors (PPARs) and Nuclear factor erythroid 2-related factor 2 (Nrf2).

- PPAR-γ and PPAR-α Activation: Activation of PPAR-γ enhances insulin sensitivity, while PPAR-α activation increases lipid metabolism.
- Nrf2 Activation: Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, thus protecting against oxidative stress, a key contributor to metabolic syndrome pathologies.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. A randomized, double-blind clinical study of the effects of Ankascin 568 plus on blood lipid regulation PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Ankaflavin in Metabolic Syndrome: A Comparative Clinical and Mechanistic Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15566803#ankaflavin-clinical-trial-results-for-metabolic-syndrome]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com